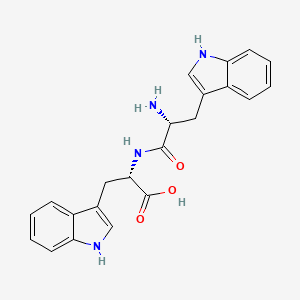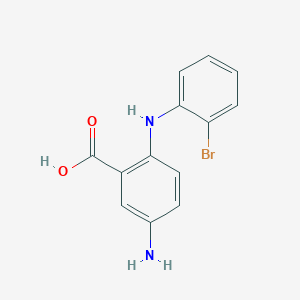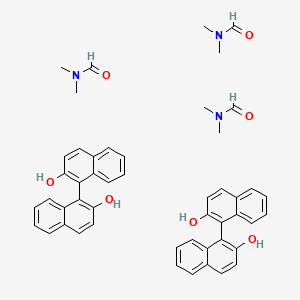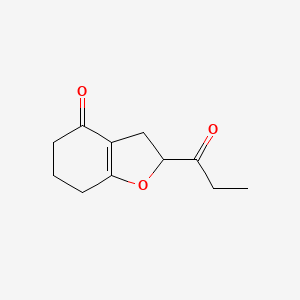![molecular formula C20H26N2 B14210852 1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine] CAS No. 827037-94-5](/img/structure/B14210852.png)
1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] is a complex organic compound characterized by a spiro structure, where a cyclohexane ring is fused to a perimidine moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] typically involves the reaction of cyclohexanone with 1,3-diethyl-2-aminobenzimidazole under acidic conditions. The reaction proceeds through a spirocyclization mechanism, forming the spiro compound as the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The spiro compound can undergo nucleophilic substitution reactions, where the perimidine moiety is substituted with different nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted perimidine derivatives.
Scientific Research Applications
1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] finds applications in multiple scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mode of action.
Comparison with Similar Compounds
- 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-quinazoline]
- 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-benzimidazole]
- 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-pyrimidine]
Comparison: 1’,3’-Diethyl-1’H,3’H-spiro[cyclohexane-1,2’-perimidine] stands out due to its unique perimidine moiety, which imparts distinct chemical reactivity and biological activity compared to other spiro compounds. Its structural features allow for diverse applications and make it a valuable compound in scientific research.
Properties
CAS No. |
827037-94-5 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1',3'-diethylspiro[cyclohexane-1,2'-perimidine] |
InChI |
InChI=1S/C20H26N2/c1-3-21-17-12-8-10-16-11-9-13-18(19(16)17)22(4-2)20(21)14-6-5-7-15-20/h8-13H,3-7,14-15H2,1-2H3 |
InChI Key |
HNAIDMLLUBPFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC3=C2C(=CC=C3)N(C14CCCCC4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one](/img/structure/B14210773.png)
![Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate](/img/structure/B14210777.png)
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)

![N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide](/img/structure/B14210796.png)
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)


![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)
![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)

![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
